N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide

概要

説明

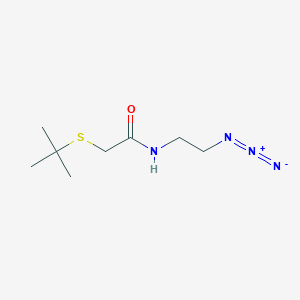

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide is a compound that features an azido group, an ethyl chain, a tert-butylsulfanyl group, and an acetamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide typically involves multiple steps. One common method starts with the preparation of 2-(tert-butylsulfanyl)acetic acid, which is then converted to its corresponding acyl chloride using reagents like oxalyl chloride . The acyl chloride is then reacted with 2-azidoethylamine to form the desired compound under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

化学反応の分析

Types of Reactions

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide can undergo various chemical reactions, including:

Substitution: The azido group can participate in substitution reactions, forming triazoles via click chemistry with alkynes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Triphenylphosphine, lithium aluminum hydride.

Substitution: Alkynes for click chemistry reactions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Triazoles.

科学的研究の応用

Medicinal Chemistry

The azide group in N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide is particularly valuable in medicinal chemistry due to its ability to undergo click chemistry reactions, such as the Huisgen cycloaddition. This reaction allows for the formation of triazoles, which are important in drug development. Azides can serve as precursors for the synthesis of various bioactive compounds, including those targeting viral infections.

- Antiviral Applications : Compounds containing azides have shown potential as antiviral agents. For instance, related azide compounds have been studied for their efficacy against herpes viruses, including human cytomegalovirus and herpes simplex virus, by acting as inhibitors of viral replication pathways .

- Synthesis of Heterocycles : The compound can be utilized as an intermediate in the synthesis of heterocycles, such as tetrazoles and triazoles, which are known for their pharmacological activities. These heterocycles can be further modified to enhance their biological activity or selectivity against specific targets .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for a range of chemical transformations.

- Click Chemistry : The azide functionality enables the compound to participate in click reactions, leading to the formation of stable products with high yields. This method is advantageous for creating complex molecules from simpler precursors quickly and efficiently .

- Functionalization : The presence of the tert-butylsulfanyl group allows for further functionalization. This group can be replaced or modified under specific conditions to create derivatives with altered properties, making it useful in the development of new materials or pharmaceuticals .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

作用機序

The mechanism of action of N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide largely depends on the specific application. For example, in click chemistry, the azido group reacts with alkynes to form triazoles through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications .

類似化合物との比較

Similar Compounds

N-(2-azidoethyl)acetamide: Lacks the tert-butylsulfanyl group, making it less sterically hindered and potentially more reactive in certain reactions.

2-(tert-butylsulfanyl)acetamide: Lacks the azido group, limiting its use in click chemistry and bioconjugation.

Uniqueness

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide is unique due to the combination of the azido group and the tert-butylsulfanyl group. This combination allows for a wide range of chemical reactions and applications, particularly in the fields of organic synthesis and bioconjugation .

生物活性

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This article summarizes the available research findings, including its antibacterial properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : C₉H₁₄N₄OS

- Molecular Weight : 226.30 g/mol

The presence of the azido group and the tert-butylsulfanyl moiety suggests potential reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antibacterial activity. For instance, derivatives of acetamides have shown promising results against various strains of bacteria.

Key Findings:

- Antibacterial Screening : In vitro studies using agar well diffusion methods indicated that certain acetamide derivatives possess moderate to strong antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Minimum Inhibitory Concentrations (MIC) : Compounds similar to this compound were tested, revealing MIC values comparable to standard antibiotics like levofloxacin .

The mechanism by which this compound exerts its antibacterial effects may involve:

- Inhibition of Bacterial Enzymes : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.

- Biofilm Disruption : Some derivatives have demonstrated significant antibiofilm activity, which is critical in treating chronic infections .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Derivatives : A study synthesized various acetamide derivatives and evaluated their antibacterial properties. Among these, certain compounds displayed a reduction in biofilm formation by over 80% against Staphylococcus aureus and Klebsiella pneumoniae, indicating their potential as therapeutic agents .

- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to bacterial targets. This computational approach aids in understanding how structural modifications can enhance biological activity .

Summary Table of Biological Activities

特性

IUPAC Name |

N-(2-azidoethyl)-2-tert-butylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4OS/c1-8(2,3)14-6-7(13)10-4-5-11-12-9/h4-6H2,1-3H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTBNSPMRDACRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(=O)NCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。